3-(3,5-dimethylisoxazol-4-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one
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Description
3-(3,5-dimethylisoxazol-4-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
- Anticancer and Anti-inflammatory Agents : Novel series of pyrazolopyrimidine derivatives have been synthesized, demonstrating significant cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and 5-lipoxygenase inhibition, indicating potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Synthesis of Heterocyclic Systems
- Novel Heterocyclic Derivatives : Research has been conducted on the synthesis of heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones and other derivatives, demonstrating the versatility of related compounds in generating structurally diverse molecules with potential pharmaceutical applications (Toplak et al., 1999).
Pharmacological Potential
- Phosphodiesterase Inhibitors : A series of phenylpyrazolopyrimidone derivatives has been identified as specific inhibitors of cGMP-specific phosphodiesterase, showing potential for treating hypertension and other related conditions (Dumaitre & Dodic, 1996).
Antimicrobial and Anticancer Activities
- Insecticidal and Antibacterial Potential : Pyrimidine linked pyrazole derivatives have been synthesized and evaluated for their insecticidal and antimicrobial activities, showcasing the potential of these compounds in agricultural and pharmaceutical sectors (Deohate & Palaspagar, 2020).
- Anticancer Activity : Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and tested against the MCF-7 human breast adenocarcinoma cell line, with some compounds revealing significant antitumor activity, highlighting their potential in cancer therapy (Abdellatif et al., 2014).
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-11-8-17-19-9-14-10-22(7-6-16(14)23(17)20-11)18(24)5-4-15-12(2)21-25-13(15)3/h8-9H,4-7,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFRLRPCDSHEIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)CCC4=C(ON=C4C)C)C=NC2=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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